molecular formula C13H25NO3 B6022240 3-(decanoylamino)propanoic acid CAS No. 88574-09-8

3-(decanoylamino)propanoic acid

Cat. No.: B6022240
CAS No.: 88574-09-8
M. Wt: 243.34 g/mol
InChI Key: UXYLDVKJEPKPBF-UHFFFAOYSA-N
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Description

3-(Decanoylamino)propanoic acid is an organic compound that belongs to the class of amino acids It features a decanoyl group attached to the amino group of propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(decanoylamino)propanoic acid typically involves the acylation of 3-aminopropanoic acid with decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Decanoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Decanoylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(decanoylamino)propanoic acid involves its interaction with specific molecular targets. The decanoyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)amino)propanoic acid: This compound has a hydroxyphenyl group instead of a decanoyl group, which affects its chemical properties and biological activity.

    3-Aminopropanoic acid: The parent compound without the decanoyl group, used as a precursor in the synthesis of 3-(decanoylamino)propanoic acid.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of an amino acid with the hydrophobic characteristics of a long-chain fatty acid. This combination can enhance its interaction with biological membranes and proteins, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(decanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-12(15)14-11-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYLDVKJEPKPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313331
Record name N-(1-Oxodecyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88574-09-8
Record name N-(1-Oxodecyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88574-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Oxodecyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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